molecular formula C25H19NO4S2 B11683621 2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No.: B11683621
M. Wt: 461.6 g/mol
InChI Key: LYGQZKIMIOATJL-CJLVFECKSA-N
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Description

2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps. One common method includes the condensation of 2-ethoxy-4-formylphenyl benzoate with 3-phenyl-4-amino-4,5-dihydro-1,2,4-triazol-5-one under acidic conditions to form the desired thiazolidinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target . The phenyl and benzoate groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring and the benzoate ester makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H19NO4S2

Molecular Weight

461.6 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C25H19NO4S2/c1-2-29-21-15-17(13-14-20(21)30-24(28)18-9-5-3-6-10-18)16-22-23(27)26(25(31)32-22)19-11-7-4-8-12-19/h3-16H,2H2,1H3/b22-16+

InChI Key

LYGQZKIMIOATJL-CJLVFECKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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